molecular formula C12H15NO2 B3048079 Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate CAS No. 155343-63-8

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate

Cat. No.: B3048079
CAS No.: 155343-63-8
M. Wt: 205.25 g/mol
InChI Key: PLTYXWQEMLQCPO-QWRGUYRKSA-N
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Description

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a methyl ester group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the phenyl group also adds to its versatility in chemical reactions and applications .

Biological Activity

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylate group at the 2-position and a phenyl group at the 5-position. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2, and it exhibits two chiral centers that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's stereochemistry allows for selective binding, modulating the activity of these targets and leading to various pharmacological effects. Notably, it has been implicated in neuroprotective roles and anti-inflammatory actions due to its ability to interact with neurotransmitter systems and inflammatory pathways.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases by enhancing neuronal survival and function through modulation of sigma-1 receptors, which are known to play a role in neuroprotection .

2. Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the activity of enzymes involved in prostaglandin biosynthesis, which are crucial in mediating inflammatory responses. For instance, related compounds have been identified as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), suggesting a pathway for reducing inflammation and potentially aiding in cancer treatment .

Case Studies and Experimental Results

Several studies have characterized the biological activity of this compound:

  • Anticancer Activity : In vitro studies using human colorectal cancer models have indicated that compounds similar to this compound can reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. Certain derivatives exhibited selective antimicrobial activity, highlighting the potential for developing new therapeutic agents targeting resistant pathogens .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
NeuroprotectiveModulation of sigma-1 receptor
Anti-inflammatoryInhibition of mPGES-1 and sEH
AnticancerReduction of viability in cancer cell lines
AntimicrobialActivity against resistant Staphylococcus aureus

Properties

IUPAC Name

methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTYXWQEMLQCPO-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453856
Record name Methyl (5S)-5-phenyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155343-63-8
Record name Methyl (5S)-5-phenyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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